molecular formula C9H12ClF2NO B6219431 3-amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride CAS No. 2751616-25-6

3-amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride

Cat. No.: B6219431
CAS No.: 2751616-25-6
M. Wt: 223.6
InChI Key:
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Description

3-amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride is an organic compound with the molecular formula C9H12ClF2NO. It is typically found as a white crystalline solid and is highly soluble in water and some organic solvents. This compound is often used as an intermediate in organic synthesis and has various applications in industrial and laboratory settings .

Preparation Methods

3-amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride can be synthesized through the reaction of 3-amino-2,2-difluoropropanol with hydrochloric acid (HCl). The reaction typically involves mixing the reactants under controlled conditions to ensure the formation of the desired product. The reaction is usually carried out at room temperature and requires an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

3-amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 3-amino-2,2-difluoro-1-phenylpropan-1-ol hydrochloride include:

    3-amino-2,2-difluoropropan-1-ol: This compound lacks the phenyl group but shares similar chemical properties.

    3-amino-2,2-difluoro-3-phenylpropan-1-ol: This compound has a similar structure but differs in the position of the phenyl group.

    3-amino-2,2-difluoropropanol: This compound is a precursor in the synthesis of this compound.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry.

Properties

CAS No.

2751616-25-6

Molecular Formula

C9H12ClF2NO

Molecular Weight

223.6

Purity

95

Origin of Product

United States

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